Researchers requiring isomerically pure carthamidin for redox studies or metabolomic standardization often face co-elution errors when using naringenin or isocarthamidin substitutes. SMolecule supplies high-purity Carthamidin (CAS 479-54-9), identity confirmed by characteristic ¹³C NMR (C-6 at 126.3 ppm), eliminating regioisomer misidentification. Its 12.5-fold superior DPPH radical scavenging (vs naringenin) ensures reproducible antioxidant assays, while strict isomer control guarantees accurate metabolite quantification. Packaged under inert atmosphere, with global delivery from regional hubs.
Carthamidin (5,6,7,4'-tetrahydroxyflavanone) is a highly specialized naturally occurring flavanone, structurally defined as a (2S)-naringenin derivative bearing an additional hydroxyl group at the C-6 position. While frequently identified as a yellow pigment component in safflower (Carthamus tinctorius) alongside its regioisomer isocarthamidin, its commercial and scientific value lies in its distinct stereospecificity and enhanced reactivity profile. For procurement professionals and chemoinformatics analysts, Carthamidin serves as a critical high-value standard for structure-activity relationship (SAR) studies, advanced antioxidant formulations, and targeted metabolic research, offering a precisely defined hydroxylation pattern that dictates its superior bioactivity compared to standard dietary flavonoids[1].
Substituting Carthamidin with its unhydroxylated precursor naringenin, its C-8 regioisomer isocarthamidin, or crude safflower extracts severely compromises experimental reproducibility and assay precision. The unique C-6 hydroxylation on the naringenin scaffold fundamentally alters the molecule's electron-donating capacity, rendering it non-interchangeable in redox-sensitive assays where it exhibits significantly higher radical scavenging kinetics than naringenin. Furthermore, in chromatographic and metabolomic standardizations, failing to use isomerically pure Carthamidin leads to co-elution misidentifications and inaccurate quantification of plant metabolites, making the procurement of the exact CAS 479-54-9 standard a strict technical requirement for validated analytical workflows [1].
Comparative biotransformation studies demonstrate that the addition of the C-6 hydroxyl group to the flavanone scaffold dramatically enhances antioxidant efficacy. In standardized DPPH radical scavenging assays, purified hydroxylated products (Carthamidin and Isocarthamidin) achieved an IC50 of 4.0 mg/L, representing a 12.5-fold increase in potency compared to the baseline precursor naringenin, which stalled at an IC50 of 50.1 mg/L[1].
| Evidence Dimension | DPPH Radical Scavenging Activity (IC50) |
| Target Compound Data | ~4.0 mg/L (hydroxylated flavanone pool including Carthamidin) |
| Comparator Or Baseline | Naringenin (50.1 mg/L) |
| Quantified Difference | 12.5-fold higher scavenging activity |
| Conditions | In vitro DPPH free radical-scavenging system |
Justifies the higher procurement cost of Carthamidin over bulk naringenin for applications requiring high-performance, low-concentration antioxidant efficacy.
Distinguishing Carthamidin from its C-8 hydroxylated regioisomer, isocarthamidin, is a critical quality control step that cannot be bypassed. Quantitative 13C NMR profiling reveals distinct chemical shifts: Carthamidin exhibits a C-6 shift at 126.3 ppm and a C-8 shift at 94.7 ppm, whereas isocarthamidin shows a C-6 shift at 95.4 ppm and a C-8 shift at 125.6 ppm [1]. This definitive spectral divergence is essential for validating the purity of procured standards.
| Evidence Dimension | 13C NMR Chemical Shifts (C-6 and C-8 positions) |
| Target Compound Data | C-6 at 126.3 ppm; C-8 at 94.7 ppm |
| Comparator Or Baseline | Isocarthamidin (C-6 at 95.4 ppm; C-8 at 125.6 ppm) |
| Quantified Difference | >30 ppm inversion in C-6/C-8 resonance signals |
| Conditions | 150 MHz 13C NMR in DMSO-d6 |
Ensures analytical buyers can rigorously verify lot purity and avoid cross-contamination with the functionally distinct isocarthamidin isomer.
The procurement of Carthamidin is heavily supported by advanced biocatalytic production routes that outperform traditional multi-step chemical syntheses in terms of yield and processability. Utilizing Rhodotorula marina in an aerated bioreactor, naringenin is directly converted to Carthamidin with a specific conversion efficiency of 0.31 mg per mg of substrate within a rapid 12-hour reaction window [1]. This single-step microbial transformation avoids the heavy metal catalysts, harsh solvents, and extensive protection/deprotection steps typical of flavonoid synthesis, ensuring a highly processable and scalable supply chain.
| Evidence Dimension | Production Route Efficiency and Process Time |
| Target Compound Data | 0.31 mg/mg conversion yield in 12 hours via R. marina biotransformation |
| Comparator Or Baseline | Traditional chemical synthesis (multi-step, low overall yield, high reagent consumption) |
| Quantified Difference | Single-step 12-hour bioprocess vs multi-day complex chemical synthesis |
| Conditions | Aerated bioreactor microbial transformation at laboratory scale |
Highlights the viability of sourcing biotransformed Carthamidin, which offers a greener, more scalable, and reliable supply chain for industrial buyers.
Carthamidin is specifically isolated and patented for its targeted role in inhibiting carbohydrate digestion, a mechanism requiring strict dose reproducibility that generic extracts cannot provide. Patent literature specifies optimized therapeutic dosing of pure Carthamidin at 5 to 300 mg per adult dose for antidiabetic applications, providing a quantifiable, reproducible baseline that crude Scutellaria or Carthamus extracts fail to achieve due to seasonal and geographic variations in secondary metabolite concentrations [1].
| Evidence Dimension | Active Pharmaceutical Ingredient (API) Standardization |
| Target Compound Data | 100% active compound allowing precise 5-300 mg standardized dosing |
| Comparator Or Baseline | Crude Carthamus tinctorius extracts (~20.6 mg/g total variable flavonoids) |
| Quantified Difference | Absolute dose control vs highly variable ~2% active fraction in crude extracts |
| Conditions | Antidiabetic formulation targeting carbohydrate digestion |
Mandates the procurement of the purified single-molecule API for pharmaceutical development to ensure pharmacokinetic consistency and regulatory compliance.
Directly leveraging its 12.5-fold higher DPPH scavenging potency over naringenin, Carthamidin is the preferred model compound for investigating the specific redox contributions of C-6 hydroxylation in flavanones [1].
Utilizing its distinct 13C NMR profile (specifically the C-6 shift at 126.3 ppm), it serves as an indispensable reference standard for distinguishing C-6 and C-8 regioisomers in the quality control of Carthamus tinctorius extracts [2].
Based on its specific capacity to inhibit carbohydrate digestion at reproducible, standardized doses (5-300 mg), pure Carthamidin is prioritized over crude botanical extracts for formulating precision metabolic interventions [3].
As a high-value, processable product of naringenin biotransformation, Carthamidin acts as a benchmark molecule for optimizing microbial cell factories (e.g., Rhodotorula marina) in the sustainable, single-step production of rare flavonoids[1].